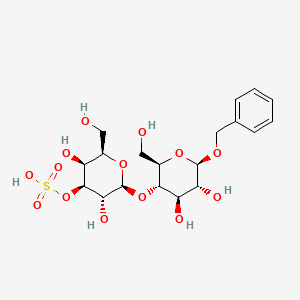

Benzyl3'-sulfo-b-D-lactoside

Beschreibung

Significance of Glycosulfates in Biochemical Recognition Processes

Glycosulfates, or sulfated glycans, are crucial for biochemical recognition events. The addition of sulfate (B86663) groups to a glycan structure imparts a negative charge and creates specific three-dimensional patterns that are recognized by a variety of proteins, including lectins, growth factors, and enzymes. frontiersin.orgnih.gov This sulfation pattern, often referred to as the "sulfation code," dictates the specificity of molecular interactions. nih.gov These interactions are fundamental to processes such as cell-cell and cell-matrix signaling, immune responses, and developmental biology. frontiersin.orgnih.gov For instance, the sulfated glycans of the glycosaminoglycan (GAG) class, which includes heparan sulfate and chondroitin (B13769445) sulfate, are found on the surfaces of all mammalian cells where they regulate extracellular signaling and homeostasis. nih.gov Furthermore, heavily sulfated O-glycans in mucins form a protective barrier in the colon against gut microbes. frontiersin.org The precise location and density of sulfate groups can dramatically alter the binding affinity and selectivity of these glycans for their protein partners, thereby modulating biological outcomes. Abnormalities in these sulfation patterns have been linked to numerous diseases, highlighting their critical role in health and disease. frontiersin.org

Overview of Lactoside Derivatives as Probes in Glycobiology

Lactoside derivatives, molecules based on the disaccharide lactose (B1674315), serve as invaluable tools or "probes" in the field of glycobiology. chimia.ch Their structural similarity to the terminal portions of many biologically important glycans allows them to be used to study and interfere with glycan-protein interactions. chimia.ch Researchers synthesize various lactoside derivatives with specific modifications to investigate the binding preferences of lectins, a class of proteins that recognize and bind to specific carbohydrate structures.

Benzyl (B1604629) 3'-sulfo-β-D-lactoside is one such derivative. The benzyl group provides a hydrophobic handle, while the sulfate group at the 3'-position of the galactose unit mimics natural sulfated glycans. This specific sulfation is particularly relevant for studying galectins, a family of lectins that play significant roles in cancer progression, inflammation, and immune regulation. researchgate.netmdpi.com By using compounds like Benzyl 3'-sulfo-β-D-lactoside in competitive binding assays, scientists can determine the binding affinity and specificity of galectins and other glycan-binding proteins. nih.govnih.govbmglabtech.com These studies have revealed that modifications, such as sulfation at the 3'-position of lactose, can significantly enhance binding affinity to certain galectins, like galectin-3. researchgate.netacs.org

Historical Context and Evolution of Research on Benzyl 3'-sulfo-β-D-lactoside Analogues

The study of sulfated carbohydrates has evolved significantly over the past decades. acs.org Initially, research focused on the isolation and characterization of naturally occurring sulfated polysaccharides like heparin. nih.gov The development of sophisticated synthetic organic chemistry techniques allowed for the creation of well-defined, smaller sulfated oligosaccharides, enabling more precise studies of structure-function relationships. acs.org

The synthesis of specific sulfated lactoside analogues, including those with 3'-O-sulfation, represents a key advancement. Early work in the 1970s explored the chemical sulfation of lactose and its derivatives and examined how these modifications affected enzymatic hydrolysis. nih.gov The recognition of the importance of sulfated glycans in lectin binding spurred the development of more complex and specific synthetic targets. The synthesis of compounds like Benzyl 3'-sulfo-β-D-lactoside is part of a broader effort to create molecular probes to dissect the roles of specific glycan structures in biological systems. nih.govpharmaffiliates.com Methodologies such as regioselective sulfation using stannylene acetals became crucial for preparing these specific isomers. mdpi.com Research has progressed from synthesizing simple monosulfated disaccharides to creating complex multivalent glycoclusters to better mimic the presentation of glycans on cell surfaces and enhance binding affinity to target lectins. acs.org

Research Gaps and Future Perspectives for Complex Sulfated Carbohydrates

Despite significant progress, several challenges and research gaps remain in the field of complex sulfated carbohydrates. frontiersin.org A major hurdle is the chemical and chemoenzymatic synthesis of structurally defined sulfated glycans. frontiersin.orgacs.org Creating specific sulfation patterns on complex oligosaccharides remains a formidable synthetic challenge, limiting the availability of these molecules for biological studies. frontiersin.org

Future research will likely focus on several key areas:

Improved Synthetic Methods: Developing more efficient and stereoselective methods for the synthesis of complex sulfated glycans is a primary goal. acs.orgacs.org This includes both chemical and enzymatic approaches to allow for the creation of a wider library of compounds for biological screening.

Structural Analysis: Advanced analytical techniques are needed for the detailed structural characterization of sulfated glycans from biological sources. frontiersin.orgnih.gov This will help in deciphering the "sulfation code" and understanding its biological implications.

Understanding Biological Function: There is still much to learn about the precise roles of specific sulfation patterns in health and disease. frontiersin.orgnih.gov The development of new molecular probes, including analogues of Benzyl 3'-sulfo-β-D-lactoside, will be crucial for these investigations.

Therapeutic Applications: The knowledge gained from studying sulfated glycans and their interactions could lead to the development of new therapeutic agents that can modulate these interactions to treat diseases like cancer and inflammatory disorders. mdpi.com

The continued exploration of compounds like Benzyl 3'-sulfo-β-D-lactoside and its analogues will undoubtedly provide deeper insights into the complex world of glycobiology.

Data Tables

Table 1: Physicochemical Properties of Benzyl 3'-sulfo-β-D-lactoside Sodium Salt

| Property | Value | Source |

| CAS Number | 431898-95-2 | pharmaffiliates.com |

| Molecular Formula | C₁₉H₂₇NaO₁₄S | pharmaffiliates.com |

| Molecular Weight | 534.46 g/mol | pharmaffiliates.com |

| General Application | Useful compound in organic synthesis; building block for oligosaccharide synthesis. | pharmaffiliates.combiosynth.com |

Table 2: Research Applications of 3'-O-Sulfated Lactose Derivatives

| Application Area | Description | Key Findings | Representative Lectins Studied |

| Competitive Binding Assays | Used as inhibitors to determine the binding specificity and affinity of glycan-binding proteins. | 3'-O-sulfation of lactose enhances binding affinity to specific galectins. | Galectin-1, Galectin-3, Galectin-8 |

| Lectin Inhibition Studies | Designed to block the interaction between lectins and their natural glycan ligands on cell surfaces. | Can inhibit galectin-mediated processes like cell adhesion and signaling. | Galectin-3 |

| Probes for Glycobiology | Serve as molecular tools to investigate the role of sulfated glycans in biological recognition events. | The specific placement of the sulfate group is critical for recognition by different lectin subtypes. | Galectins, Siglecs |

| Development of Therapeutic Leads | Act as scaffolds for the design of potent and selective inhibitors of lectins involved in disease. | Modifications to the aglycone and glycan can improve affinity and selectivity. | Galectin-3 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

753443-09-3 |

|---|---|

Molekularformel |

C19H28O14S |

Molekulargewicht |

512.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+/m1/s1 |

InChI-Schlüssel |

FZRNAGXWPBGNPZ-OVEGTFSFSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Benzyl 3 Sulfo β D Lactoside and Its Chemical Analogues

Chemoenzymatic Synthesis Strategies for Sulfated Lactosides

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high stereoselectivity and regioselectivity of enzymatic reactions. frontiersin.org This hybrid approach is particularly powerful for constructing complex glycans, including sulfated lactosides. nih.gov Typically, a core glycan structure is assembled chemically, which is then further modified by enzymes, or an enzymatic synthesis is followed by chemical diversification. frontiersin.org

The direct, enzyme-catalyzed introduction of a sulfate (B86663) group onto a carbohydrate backbone is a highly specific process. This is accomplished by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the acceptor molecule. acs.orgnih.gov

Human sulfotransferases have been effectively used to produce sulfated glycans. For instance, a library of sulfated and sialylated N-glycans was synthesized using a combination of three human sulfotransferases: GlcNAc-6-O-sulfotransferase (CHST2), Gal-3-O-sulfotransferase (Gal3ST1), and keratan (B14152107) sulfate Gal-6-O-sulfotransferase (CHST1). nih.gov These enzymes provided asymmetric and symmetric branch-selective sulfation of the N-glycans. nih.gov Similarly, engineered Escherichia coli cells expressing human SULTs have been developed for the regioselective production of sulfated polyphenols, a technique adaptable to carbohydrate substrates. nih.gov The regioselectivity is dependent on the specific enzyme used; for example, SULT1A3 exclusively catalyzes the 4'-sulfation of genistein, while SULT1E1 acts at both the 7- and 4'-positions. nih.gov

| Enzyme | Substrate Type | Position of Sulfation | Reference |

|---|---|---|---|

| Human GlcNAc-6-O-sulfotransferase (CHST2) | N-acetylglucosamine (GlcNAc) moieties of N-glycans | 6-O | nih.gov |

| Human Gal-3-O-sulfotransferase (Gal3ST1) | Galactose (Gal) moieties of N-glycans | 3-O | nih.gov |

| Human Keratan Sulfate Gal-6-O-sulfotransferase (CHST1) | Galactose (Gal) moieties of N-glycans | 6-O | nih.gov |

| Human Sulfotransferase (SULT1A3) | Polyphenols (e.g., Genistein) | 4'-O | nih.gov |

| Human Sulfotransferase (SULT1E1) | Polyphenols (e.g., Genistein) | 7-O and 4'-O | nih.gov |

For more complex targets, a sequential approach involving both chemical and enzymatic steps is often employed. This strategy allows for the construction of oligosaccharides that would be challenging to produce by either method alone. researchgate.net

A clear example is the synthesis of the 3-sulfated Lewisa pentasaccharide. nih.gov In this process, a chemically synthesized tetrasaccharide, Lacto-N-tetraose, was first regioselectively sulfated at the 3-OH position of the terminal galactose using a chemical method (the stannylene procedure). nih.gov Subsequently, the fucosylation of this sulfated tetrasaccharide was performed enzymatically using fucosyltransferase FucT-III to yield the final pentasaccharide. nih.gov This demonstrates a sequence of chemical synthesis, chemical sulfation, and enzymatic glycosylation.

Another powerful strategy involves creating a core structure with orthogonal protecting groups that can be selectively removed to allow for sulfation, followed by further enzymatic extensions. researchgate.net This approach was used to generate a panel of sulfated and sialylated ganglio-oligosaccharides from a chemically synthesized core tetra- or pentasaccharide. researchgate.net

Enzyme-Catalyzed Regioselective Sulfation

Chemical Synthesis of Benzyl (B1604629) 3'-sulfo-β-D-lactoside

The purely chemical synthesis of Benzyl 3'-sulfo-β-D-lactoside hinges on achieving regioselective sulfation on the lactose (B1674315) backbone. The primary challenge is to differentiate between the multiple free hydroxyl groups of the disaccharide. The synthesis of analogous 3'-O-sulfated aryl lactosides provides a well-established template for this transformation. researchgate.netmdpi.commdpi.cominrs.ca

The most successful method for the regioselective sulfation of the 3'-hydroxyl group of lactose derivatives involves the use of stannylene acetals. researchgate.netmdpi.comgoogle.comresearchgate.net This technique relies on the formation of a dibutylstannylene acetal (B89532) intermediate, which activates a specific hydroxyl group towards the sulfating agent.

The process begins with the reaction of the unprotected lactoside with dibutyltin (B87310) oxide (Bu₂SnO). mdpi.com In the case of lactose, the tin reagent preferentially forms a five-membered cyclic stannylene complex across the cis-3',4'-diol of the terminal galactose unit. mdpi.com This intermediate formation is key to the regioselectivity. Subsequent reaction with a sulfating agent leads to the selective sulfation of the 3'-OH position, which is believed to be the more nucleophilic oxygen in the stannylene complex. mdpi.comgoogle.com This method has proven effective for a variety of lactosides, galactosides, and other sugars with cis-diol functionalities. google.comresearchgate.net

Sulfur trioxide-amine complexes are the reagents of choice for sulfating the activated stannylene acetal intermediate due to their moderate reactivity and ease of handling compared to highly aggressive reagents like neat SO₃ or chlorosulfonic acid. nih.govnih.gov These complexes are typically solids, stable at room temperature, and are used in aprotic polar solvents like dimethylformamide (DMF) or pyridine. nih.govdiva-portal.org

The most commonly used complexes for carbohydrate sulfation include sulfur trioxide-pyridine (Py·SO₃), sulfur trioxide-trimethylamine (Me₃N·SO₃), and sulfur trioxide-triethylamine (Et₃N·SO₃). nih.govnih.gov For the specific 3'-O-sulfation of lactosides via the stannylene method, the sulfur trioxide-trimethylamine complex has been used with high efficiency, affording the desired product in good to excellent yields (81% to quantitative). mdpi.com The reaction is typically quenched with water, and the sulfated product is isolated as its sodium salt. mdpi.com Without prior activation by dibutyltin oxide, the reaction of a lactoside with Me₃N·SO₃ in DMF results in a mixture of products, with no sulfation occurring at the 3' position, confirming the critical role of the stannylene intermediate in directing the regioselectivity. google.com

| Sulfating Reagent | Abbreviation | Typical Application/Substrate | Reference |

|---|---|---|---|

| Sulfur trioxide-pyridine complex | Py·SO₃ | General sulfation of carbohydrate scaffolds. nih.gov Used to prepare fully sulfated disaccharides. mdpi.com | nih.govmdpi.com |

| Sulfur trioxide-trimethylamine complex | Me₃N·SO₃ | Selective sulfation of unhindered hydroxyls; used for 3'-O-sulfation of lactosides via stannylene acetals. mdpi.comgoogle.com | mdpi.comgoogle.comnih.gov |

| Sulfur trioxide-triethylamine complex | Et₃N·SO₃ | Sulfation of polyphenolic flavonoids and steroids. nih.gov | nih.gov |

| Sulfur trioxide-dimethylformamide complex | DMF·SO₃ | Sulfation of polysaccharides; can lead to per-sulfation. nih.govnih.govdiva-portal.org | nih.govnih.govdiva-portal.org |

In the context of modifying a chiral molecule like lactose, stereocontrol is synonymous with regioselectivity. The introduction of a sulfate group at a specific carbon atom (e.g., C-3') on the pyranose ring is inherently a stereocontrolled process. The stannylene acetal method provides this control by selectively activating the C-3' hydroxyl group, ensuring that the sulfation occurs at this position and not at other available hydroxyls (e.g., C-2', C-4', C-6', C-2, C-3, C-6).

The stereochemistry of the C-3' carbon itself is not altered, but the precise placement of the sulfate group is controlled. Studies on the stereocontrolled synthesis of complex disaccharides often focus on controlling the stereochemistry of the glycosidic bond (α vs. β). mdpi.comnih.govrsc.org However, the subsequent regioselective sulfation is a critical step for producing biologically active molecules, and the stannylene acetal approach is the key chemical method for achieving this specific stereochemical outcome on the galactose unit of lactosides. google.comresearchgate.net

Application of Sulfating Reagents (e.g., SO3-Amine Complexes)

Protection and Deprotection Strategies for the Lactoside Moiety

The synthesis of complex carbohydrates like Benzyl 3'-sulfo-β-D-lactoside is complicated by the presence of multiple hydroxyl (-OH) groups on the lactoside moiety. These groups have similar reactivity, making it a significant challenge to modify a single, specific position. rsc.org To achieve regioselectivity, chemists employ protecting groups, which temporarily mask certain hydroxyl groups to prevent them from reacting, allowing for chemical transformations to occur at the desired, unprotected sites. organic-chemistry.orgjocpr.com

The choice of a protecting group strategy is critical and depends on factors like its stability under various reaction conditions and the ease with which it can be removed (deprotection). organic-chemistry.org For the synthesis of a lactoside derivative, a combination of different protecting groups may be necessary, a concept known as an orthogonal strategy, where each group can be removed under specific conditions without affecting the others. organic-chemistry.orgjocpr.com

Common strategies involve:

Uniform Protection and Regioselective Deprotection: All hydroxyl groups are initially protected with the same type of group (e.g., acetyl or benzyl groups), followed by the selective removal of one or two groups. rsc.org For instance, the greater reactivity of primary hydroxyls compared to secondary ones allows for their selective deprotection. rsc.org

Regioselective Protection: A specific hydroxyl group is targeted for protection from the outset, often leveraging steric hindrance by using bulky protecting groups like trityl or silyl (B83357) ethers, which react preferentially at the less sterically hindered primary hydroxyl positions. rsc.org

In the context of lactoside synthesis, participating groups, such as an acetyl group at the C-2 position, can influence the stereochemical outcome of subsequent glycosylation reactions. wikipedia.org Non-participating groups, like benzyl ethers, are also widely used. researchgate.net

Table 1: Common Protecting Groups in Lactoside Synthesis

| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Key Characteristics |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine | Sodium methoxide (B1231860) in methanol; mild base | Participating group; influences β-glycosylation. wikipedia.orgnih.gov |

| Pivaloyl (Piv) | Pivaloyl chloride, pyridine | Sodium methoxide; more stable than acetate | Bulky ester; can provide high stereoselectivity. hilarispublisher.com |

| Benzyl (Bn) | Benzyl bromide, sodium hydride | Hydrogenolysis (H₂, Pd/C) | Non-participating group; stable to many conditions. researchgate.net |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole (B134444) | Fluoride sources (e.g., TBAF) | Often used for selective protection of primary hydroxyls. jocpr.com |

Glycosylation Reactions for β-Lactoside Formation

The formation of the glycosidic bond is a pivotal step in the synthesis. A chemical glycosylation involves the coupling of a glycosyl donor (the lactose unit with a leaving group at the anomeric carbon) and a glycosyl acceptor (in this case, benzyl alcohol). wikipedia.org The reaction is initiated by a promoter or activator, typically a Lewis acid. wikipedia.orgnih.gov

Achieving a high yield of the β-lactoside is a primary objective. The stereochemical outcome (whether an α or β linkage is formed) can be controlled by several factors, most notably the choice of protecting group at the C-2 position of the glucose unit in the lactoside donor. wikipedia.org

Neighboring Group Participation: When a participating group like an acetyl or pivaloyl group is present at the C-2 position, it can assist in the departure of the anomeric leaving group, forming a cyclic intermediate. The subsequent attack by the glycosyl acceptor (benzyl alcohol) is sterically directed to the opposite face, resulting predominantly in the formation of the desired 1,2-trans or β-glycosidic bond. wikipedia.orghilarispublisher.com

Promoter Systems: Various Lewis acids are used to activate the glycosyl donor. Tin(IV) chloride (SnCl₄) has been shown to be an effective and inexpensive promoter for the glycosylation of alcohols with perpivaloylated β-lactose, leading to high yields and excellent β-selectivity. hilarispublisher.com Other common promoters include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride (BF₃). nih.gov

Table 2: Examples of Glycosylation Methods for β-Lactoside Formation

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Perpivaloylated β-lactose | ω-functionalized alcohols | SnCl₄ | High β-selectivity (76-83%) | hilarispublisher.com |

| Peracetylated β-lactose | Allyl alcohol | TMSOTf or BF₃·OEt₂ | Predominantly β-configured | nih.gov |

Purification and Isolation Techniques for Sulfated Carbohydrates in Synthesis

Following synthesis and sulfation, the target compound, Benzyl 3'-sulfo-β-D-lactoside, must be purified from a mixture containing unreacted starting materials, byproducts, and excess sulfating reagents. The presence of the negatively charged sulfate group is the key feature exploited for its purification. researchgate.net

The most common and effective method for purifying sulfated polysaccharides and their derivatives is anion-exchange chromatography . researchgate.netnih.gov

Anion-Exchange Chromatography (AEC): This technique uses a stationary phase with fixed positive charges (e.g., DEAE-cellulose). nih.gov When the crude mixture is passed through the column at an appropriate pH, the negatively charged sulfated carbohydrates bind to the column. nih.gov Uncharged or less-charged impurities are washed away. The bound sulfated compounds are then eluted by increasing the salt concentration (e.g., using a linear gradient of NaCl), which disrupts the electrostatic interaction, with more highly charged molecules eluting at higher salt concentrations. nih.govmdpi.com

Other techniques that can be used in conjunction with AEC include:

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove impurities of significantly different molecular weights. researchgate.net

Precipitation: Techniques such as ethanol (B145695) precipitation can be used for the initial recovery of crude polysaccharide material. mdpi.com Fractional precipitation using agents like quinine (B1679958) has also been described as a method to separate sulfated polysaccharide fractions. google.com

Table 3: Comparison of Purification Techniques for Sulfated Carbohydrates

| Technique | Principle of Separation | Application in Synthesis | Advantages |

|---|---|---|---|

| Anion-Exchange Chromatography (AEC) | Based on net negative charge | Primary method for purifying sulfated compounds | High resolution and specificity for charged molecules. researchgate.netnih.gov |

| Size-Exclusion Chromatography (SEC) | Based on molecular size/hydrodynamic volume | Removal of high/low molecular weight impurities | Can be combined with AEC for higher purity. researchgate.net |

| Ethanol/Acetone Precipitation | Differential solubility | Crude recovery and initial purification | Simple, useful for concentrating product from large volumes. mdpi.comgoogle.com |

Synthesis of Structurally Modified Benzyl 3'-sulfo-β-D-lactoside Analogues

To investigate the biological importance of different parts of the molecule, researchers synthesize analogues with specific structural modifications.

Design and Synthesis of Altered Aglycone Derivatives

The aglycone is the non-sugar portion of a glycoside, which in the parent compound is the benzyl group. Analogues can be created by replacing this group with other chemical moieties. This is typically achieved by using the same activated lactosyl donor developed for the primary synthesis but reacting it with a different alcohol in the glycosylation step. hilarispublisher.com For example, to study the impact of the aglycone's size, polarity, or functionality, one could use different substituted benzyl alcohols or long-chain aliphatic alcohols as the glycosyl acceptor.

Table 4: Examples of Potential Aglycone Modifications

| Original Aglycone | Potential Modified Aglycone | Rationale for Modification |

|---|---|---|

| Benzyl alcohol | 4-Fluorobenzyl alcohol | Introduce a halogen for altered electronic properties. nih.gov |

| Benzyl alcohol | Naphthylmethyl alcohol | Increase the size and hydrophobicity of the aromatic system. |

| Benzyl alcohol | 6-Azidohexan-1-ol | Introduce a functional handle for click chemistry. mdpi.com |

Modifications at the Lactose Unit for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically altering the structure of a lead compound to determine which parts are essential for its activity. nih.gov For Benzyl 3'-sulfo-β-D-lactoside, modifications can be made to the disaccharide unit itself. This requires sophisticated use of the protection and deprotection strategies discussed previously to isolate specific hydroxyl groups for modification.

Examples of such modifications include:

Altering the Sulfation Pattern: Synthesizing analogues where the sulfate group is at a different position (e.g., 6-O-sulfo or 6'-O-sulfo) or creating a disulfated analogue. This helps determine the importance of the sulfate group's precise location for biological recognition. The synthesis of various sulfated selectin ligands is a well-documented example of this approach. kiesslinglab.com

Deoxygenation: Removing a specific hydroxyl group to see if it is a critical hydrogen-bonding partner in a biological interaction.

Epimerization: Inverting the stereochemistry at one of the chiral centers (e.g., changing the galactose unit to a glucose unit) to probe the importance of the sugar's three-dimensional shape.

These studies are crucial for optimizing a compound's biological activity and understanding its mechanism of action. nih.govnih.gov

Preparation of Labeled Analogues for Research Investigations

To track the compound in biological systems (e.g., in cell-based assays or imaging studies), labeled analogues are required. Modern chemical biology often employs bioorthogonal chemistry for this purpose. A common strategy is to synthesize an analogue containing a small, inert functional group, such as an azide (B81097) (-N₃), which does not interfere with biological systems. mdpi.com

This azide-functionalized analogue can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) that carries a complementary functional group, like an alkyne, via a "click chemistry" reaction. mdpi.com This approach provides a flexible platform for introducing a wide variety of labels.

A synthetic route to a labeled analogue could involve:

Synthesizing an aglycone containing an azide group, such as p-azidomethylbenzyl alcohol, and using it in the glycosylation reaction.

Selectively modifying one of the hydroxyl groups on the lactose unit to introduce an azide, for example, at the 6 or 6' position, after a series of protection-deprotection steps. mdpi.com

This method allows for the creation of powerful research tools to investigate the distribution, metabolism, and molecular targets of Benzyl 3'-sulfo-β-D-lactoside. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of Benzyl 3 Sulfo β D Lactoside

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in delineating the structural features of Benzyl (B1604629) 3'-sulfo-β-D-lactoside. These techniques probe the molecule's properties at the atomic and molecular levels, offering a detailed picture of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of oligosaccharides in solution. longdom.org Techniques such as 1H, 13C, and various two-dimensional (2D) NMR experiments are employed to establish the stereochemistry of the monosaccharide units and the nature of the glycosidic linkage.

For sulfated glycosides like Benzyl 3'-sulfo-β-D-lactoside, NMR chemical shift analysis reveals the impact of the sulfate (B86663) group on the electronic environment of nearby protons and carbons. nih.gov For instance, sulfation at the C6 position in both O- and S-glycoside analogues of heparan sulfate leads to significant downfield shifts in the 1H NMR spectrum of the adjacent uronic acid. nih.gov Specifically, a downfield shift of 0.4 ppm is observed for the O-glycoside. nih.gov In 13C NMR, a smaller shift is noted at the C1 carbon of the sulfated S-glycoside uronate. nih.gov

2D NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in identifying proton-proton coupling networks, which helps to trace the connectivity within each sugar ring. longdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the conformation around the glycosidic bond. acs.org For instance, transferred NOE experiments have been successfully used to study the bound conformations of methyl α-lactoside to proteins. acs.org The combination of COSY and NOESY allows for the elucidation of both relative and absolute stereochemistry. longdom.org Long-range heteronuclear coupling constants, determined through experiments like J-resolved HMBC, offer insights into the glycosidic torsion angles, φ and ψ. nih.gov

Table 1: Representative NMR Data for Sulfated Lactosides

| Nucleus | Unsulfated Lactoside (ppm) | 3'-Sulfated Lactoside (ppm) | Key Observations |

|---|---|---|---|

| H-1 | ~4.5 | ~4.6 | Downfield shift upon sulfation |

| H-3' | ~3.6 | ~4.2 | Significant downfield shift due to proximity to sulfate group |

| H-4' | ~3.9 | ~4.1 | Moderate downfield shift |

| C-1 | ~103 | ~103.5 | Minor shift in the anomeric carbon signal |

| C-3' | ~73 | ~80 | Significant downfield shift of the carbon bearing the sulfate group |

| C-2' | ~72 | ~71 | Upfield shift of the adjacent carbon |

| C-4' | ~69 | ~68 | Upfield shift of the adjacent carbon |

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions. The key takeaway is the relative shift changes upon sulfation.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of Benzyl 3'-sulfo-β-D-lactoside. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by analyzing the fragmentation patterns of the molecule. nih.gov In the negative ion mode, sulfated glycosides often show a characteristic diagnostic ion at m/z 96.96, corresponding to [HSO4]⁻. rsc.orgsemanticscholar.org The fragmentation of sulfated oligosaccharides is complex due to the lability of the sulfate group, which can be lost as SO3. nih.gov However, techniques like collision-induced dissociation (CID) can be optimized to produce abundant backbone cleavage ions, providing sequence information. nih.govacs.org The choice of ion polarity and the use of coordinating cations can significantly influence the fragmentation pattern. acs.orgnih.gov For instance, negative ion mode is generally more sensitive for compounds with multiple sulfate groups. semanticscholar.orgnih.gov

The fragmentation pathways typically involve glycosidic bond cleavages, resulting in B and Y-type ions, which reveal the sequence of the sugar units. Cross-ring cleavages can also occur, providing information about the linkage positions. The presence of a benzyl group would be identified by its characteristic fragment ions.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of Benzyl 3'-sulfo-β-D-lactoside

| m/z (Negative Ion Mode) | Fragment Identity | Structural Information Provided |

|---|---|---|

| [M-H]⁻ | Deprotonated molecule | Confirms molecular weight |

| [M-H-SO₃]⁻ | Loss of sulfur trioxide | Indicates the presence of a sulfate group |

| 96.96 | [HSO₄]⁻ | Diagnostic for a sulfate group |

| Varies | B and Y ions | Sequence of monosaccharide units |

| Varies | Cross-ring cleavage ions | Glycosidic linkage position |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in Benzyl 3'-sulfo-β-D-lactoside. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups in the sugar moieties.

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group.

S=O stretching: Strong absorption bands typically in the region of 1210-1260 cm⁻¹ for the asymmetric and 1040-1060 cm⁻¹ for the symmetric stretching of the sulfate group.

C-O stretching: A series of complex bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to the C-O stretching vibrations of the glycosidic linkage and the hydroxyl groups. mpg.de

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring of the benzyl group.

Gas-phase IR spectroscopy combined with computational methods can provide highly resolved spectra, offering detailed insights into the intramolecular hydrogen bonding network. mpg.de

X-ray Crystallography for Three-Dimensional Structural Determination

While obtaining suitable crystals of complex carbohydrates can be challenging, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net If a single crystal of Benzyl 3'-sulfo-β-D-lactoside could be grown, this technique would precisely determine the bond lengths, bond angles, and torsion angles of the entire molecule. mdpi.com

This would offer an unambiguous depiction of:

The conformation of the individual pyranose rings (e.g., chair, boat, or skew-boat).

The precise orientation of the benzyl group relative to the disaccharide.

The conformation around the β(1→4) glycosidic linkage, defined by the torsion angles φ and ψ.

The geometry of the sulfate group and its attachment to the 3'-position of the galactose unit.

The intermolecular interactions, including hydrogen bonding and packing forces, within the crystal lattice.

Crystallographic data from related compounds, such as other glycosides or sulfated sugars, can provide valuable comparative information for understanding the structural features of Benzyl 3'-sulfo-β-D-lactoside. mdpi.comnih.gov

Chiroptical Methods for Conformational Studies (e.g., Circular Dichroism)

The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chromophores within the molecule. In this case, the primary chromophore is the benzyl group. The electronic transitions of the benzene ring will give rise to CD signals, the signs and magnitudes of which are dependent on the chiral environment provided by the sugar moiety. rsc.org

Changes in the conformation of the glycosidic linkage or the orientation of the benzyl group would be reflected in the CD spectrum. While the carbohydrate portion itself has weak CD signals in the far-UV region, the induced CD of the benzyl chromophore can be a powerful probe of the solution-state conformation. nih.gov These studies can complement the data obtained from NMR and computational modeling to provide a more complete picture of the conformational landscape of Benzyl 3'-sulfo-β-D-lactoside in solution. acs.orgnih.gov

Biochemical and Molecular Interaction Studies of Benzyl 3 Sulfo β D Lactoside in Vitro

Role as Glycoconjugate Mimics and Probes

Benzyl (B1604629) 3'-sulfo-β-D-lactoside and its related structures are recognized for their capacity to act as mimics of natural glycoconjugates, particularly those involving sialic acid. The strategic placement of a sulfate (B86663) group at the 3'-position of the lactose (B1674315) backbone effectively imitates the negatively charged carboxylate group of sialic acid, a key feature in many biological recognition events. kiesslinglab.com This mimicry is crucial for their function as molecular probes in studying carbohydrate-protein interactions.

These compounds are designed as structural analogues of important epitopes like sialyl Lewisx (sLex). For instance, fucosylated lactose derivatives with a 3'-sulfo modification have been developed as sLex mimics to study binding events with selectins. kyoto-u.ac.jp The benzyl group provides a hydrophobic aglycone moiety, which can further influence binding interactions within the active sites of enzymes or the binding pockets of carbohydrate-binding proteins. By serving as simplified, stable, and synthetically accessible versions of complex oligosaccharides, these mimics allow researchers to dissect the specific molecular interactions that govern biological processes like cell adhesion and inflammation. kyoto-u.ac.jpconicet.gov.ar Their use as probes is instrumental in fields like cancer research, where aberrant glycosylation patterns on cell surfaces are a hallmark of disease. conicet.gov.arevitachem.com

Enzyme-Substrate and Enzyme-Inhibitor Interaction Profiling

The interactions of Benzyl 3'-sulfo-β-D-lactoside and related glycosides with various enzymes have been a subject of significant study, providing insights into substrate specificity and inhibitor design.

Studies with Glycosidases and Glycosyltransferases

Benzyl glycosides have demonstrated notable inhibitory effects on glycosidases and glycosyltransferases, enzymes responsible for the cleavage and formation of glycosidic bonds, respectively. Analogues of lactosides, such as those with a benzyl aglycone, are known to be potent inhibitors of enzymes like β-galactosidase from E. coli. bohrium.com

Furthermore, compounds like benzyl-N-acetyl-alpha-galactosaminide can act as competitive inhibitors for glycosyltransferases. nih.gov For example, it can inhibit the β1,3-galactosyltransferase responsible for synthesizing the T-antigen. nih.gov In this process, the benzyl glycoside is itself a substrate for another enzyme, becoming galactosylated to form Galβ1-3GalNAcα-O-benzyl. This new structure then acts as a competitive substrate for α2,3-sialyltransferase, effectively reducing the sialylation of mucins. nih.gov These studies highlight how benzyl glycosides can intercept enzymatic pathways, making them valuable tools for modulating cellular glycosylation.

Modulation of Bacterial Enzyme Function (e.g., DNA Gyrase) by Related Sulfonamide Structures

While Benzyl 3'-sulfo-β-D-lactoside is a sulfated sugar, the broader class of sulfonamides, which contain a sulfonyl group adjacent to a nitrogen atom, has been extensively explored for antibacterial properties, including the inhibition of essential bacterial enzymes like DNA gyrase. sci-hub.setandfonline.com DNA gyrase is a type II topoisomerase crucial for controlling DNA topology during replication, making it an attractive target for antibiotics. nih.govrsc.org

Numerous studies have designed and synthesized novel sulfonamide derivatives that exhibit potent inhibition of DNA gyrase. nih.govtandfonline.com For example, hybrid molecules combining sulfonamides with other bioactive scaffolds like quinoline (B57606) or fluoroquinolones have shown significant antibacterial activity, particularly against resistant strains like MRSA. tandfonline.comrsc.org Molecular docking and enzymatic assays have confirmed that these sulfonamide derivatives can bind to the active site of DNA gyrase, often in a manner similar to established inhibitors like ciprofloxacin, thereby disrupting its function. tandfonline.comtandfonline.com

| Sulfonamide Derivative Class | Target Enzyme | Target Organism | Measured Activity (IC50 or MIC) | Reference |

|---|---|---|---|---|

| Sulfaguanidine-Pyridine-2-one Hybrids | DNA Gyrase | Various Bacteria | IC50: 18.17–23.87 µM | nih.gov |

| Sulfaguanidine-Pyridine-2-one Hybrids | DHFR | Various Bacteria | IC50: 4.33–5.54 µM | nih.gov |

| Thiazolidinone-Sulfonamides | DNA Gyrase/Topoisomerase IV | MRSA | MIC: 4–62.5 µg/ml | tandfonline.com |

| Chitosan-CuONP-Sulfonamide Conjugates | DNA Gyrase | S. aureus | IC50: 10.57–27.32 µM | tandfonline.com |

Carbohydrate-Binding Protein (Lectin) Interaction Studies

The interactions between Benzyl 3'-sulfo-β-D-lactoside analogues and lectins are of particular interest, as they shed light on the fundamental processes of cell recognition and adhesion.

Analysis of Binding Affinities and Specificity (e.g., E-selectin)

The selectin family of lectins plays a critical role in the inflammatory cascade by mediating the adhesion of leukocytes to the vascular endothelium. nih.govfrontiersin.org E-selectin, expressed on activated endothelial cells, recognizes the sLex tetrasaccharide on leukocytes. nih.gov As effective mimics of sLex, 3'-sulfo-lactose derivatives have been shown to be suitable targeting motifs for E-selectin. kiesslinglab.comkyoto-u.ac.jp

Binding studies using liposomes decorated with these mimics have quantified their interaction with E-selectin-expressing endothelial cells. For example, the cellular uptake of liposomes functionalized with a 3'-sulfo sLex mimic was 90.1-fold higher than that of control liposomes. kyoto-u.ac.jp The specificity of this interaction was confirmed by inhibition assays, where an anti-E-selectin antibody blocked the cellular association of these liposomes by over 70%. kyoto-u.ac.jp While sulfation is critical for high-affinity binding to L-selectin and P-selectin, its role in E-selectin binding is primarily to mimic the charge of sialic acid. nih.gov The specificity also extends to other lectin families; for instance, the 3'-O-sulfated Thomsen-Friedenreich (TF) antigen is known to bind to certain siglecs and galectin-4. beilstein-journals.org

| Liposome Type | Relative Uptake Rate vs. Control | Inhibition by Anti-E-selectin Antibody | Reference |

|---|---|---|---|

| Native sLex Liposome | 85.1-fold | 70.0% | kyoto-u.ac.jp |

| 3'-sulfo sLex Mimic Liposome | 90.1-fold | 72.7% | kyoto-u.ac.jp |

| 3'-CE sLex Mimic Liposome | 105.2-fold | 91.7% | kyoto-u.ac.jp |

Elucidation of Molecular Recognition Mechanisms

Understanding how lectins recognize specific carbohydrate structures at an atomic level is crucial for designing targeted therapeutics. nih.gov The molecular recognition of Benzyl 3'-sulfo-β-D-lactoside and its analogues by lectins is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations have been pivotal in elucidating these mechanisms. conicet.gov.arnih.gov For example, MD simulations have shown that certain sLex mimics can bind more strongly to E-selectin than the native ligand due to a higher probability of forming key hydrogen bonds. kyoto-u.ac.jp These studies reveal that the shape of the lectin's binding pocket, the orientation of key amino acid residues, and the role of bridging water molecules are all critical for specific ligand recognition. conicet.gov.arplos.org The presentation of the glycan—whether it is free in solution or attached to a membrane surface via a lipid anchor—can also significantly modulate the binding affinity and recognition by lectins like galectins, highlighting the importance of the cellular context in these interactions. mdpi.com

Investigations of Cellular Surface Interactions (In Vitro Models)

The interaction of sulfated carbohydrates with cell surface receptors is a critical area of study, particularly in the context of inflammatory responses and cancer metastasis. While direct in vitro studies on Benzyl 3'-sulfo-β-D-lactoside are not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, particularly fucosylated 3'-sulfo-lactose derivatives, which act as mimics of the sialyl LewisX (sLeX) antigen. These mimics are instrumental in understanding the binding events mediated by selectins, a family of cell adhesion molecules.

Research has focused on the binding of these mimics to E-selectin expressed on the surface of human umbilical vein endothelial cells (HUVECs), often stimulated with cytokines like TNF-α and IL-1β to mimic inflammatory conditions. In these in vitro models, the 3'-sulfo-lactose core is a key determinant for interaction.

A study investigating sLeX mimic-decorated liposomes provides valuable data on the cellular association with E-selectin-expressing HUVECs. kyoto-u.ac.jpkyoto-u.ac.jp A fucosylated version of 3'-sulfo-lactose, referred to as a 3'-sulfo sLeX mimic, demonstrated significant interaction with E-selectin. The binding kinetics of these liposomes were analyzed to determine their affinity for the receptor. The anti-E-selectin antibody was shown to inhibit the cellular association of liposomes decorated with the 3'-sulfo sLeX mimic by 72.7%, confirming the specificity of the interaction. kyoto-u.ac.jpkyoto-u.ac.jp In contrast, antibodies against P-selectin or L-selectin did not significantly affect the cellular association, highlighting the specific role of E-selectin in this interaction. kyoto-u.ac.jpkyoto-u.ac.jp

The following interactive table summarizes the kinetic parameters of the uptake of liposomes decorated with different sLeX mimics in cytokine-stimulated HUVECs.

Data adapted from studies on sLeX mimic-decorated liposomes. kyoto-u.ac.jpkyoto-u.ac.jp Km (Michaelis constant) is in units of nmol/mL, and Vmax (maximum uptake rate) is in units of % of added dose/h/mg protein. The 3'-sulfo sLeX mimic shows a comparable Km to the native sLeX, indicating similar binding affinity for E-selectin in this in vitro model.

These findings underscore the importance of the 3'-sulfo group on the galactose residue of lactose for mediating interactions with E-selectin. The benzyl group in Benzyl 3'-sulfo-β-D-lactoside serves as a hydrophobic aglycone, and while its specific contribution to binding in this context has not been detailed, the core interaction is driven by the sulfated sugar moiety. The presence of a sulfate group in place of sialic acid in sLeX has been a successful strategy in designing selectin inhibitors. kiesslinglab.com

Biosynthetic Pathways and Metabolic Fate of Analogues (In Vitro Enzymatic Context)

The in vitro biosynthesis of Benzyl 3'-sulfo-β-D-lactoside and its analogues can be achieved through enzymatic reactions, primarily involving glycosidases and sulfotransferases. These enzymatic approaches offer high regioselectivity and stereoselectivity, which are often challenging to achieve through chemical synthesis. tandfonline.comoup.com

Enzymatic Synthesis of the Lactoside Backbone:

The lactoside backbone can be synthesized via transglycosylation reactions catalyzed by β-D-galactosidases. These enzymes can transfer a galactose unit from a donor substrate to a suitable glucose acceptor. For instance, β-D-galactosidase from Bacillus circulans has been used to synthesize various disaccharides. nih.gov

Enzymatic Sulfation:

The key step in the synthesis of sulfated lactosides is the introduction of a sulfate group at the 3'-position of the galactose residue. This is typically achieved using a sulfotransferase. For example, keratan (B14152107) sulfate Gal-6-sulfotransferase (KSGal6ST) is known to transfer a sulfate group from a donor like 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 6-position of galactose residues. researchgate.net While this specific enzyme targets the 6-position, other sulfotransferases with different regiospecificities are involved in the biosynthesis of sulfated glycans. The biosynthesis of 6-sulfo sialyl Lewis x, a ligand for L-selectin, involves GlcNAc-6-sulfotransferases. researchgate.net The enzymatic synthesis of 3'-sulfated lactose derivatives would require a specific 3'-O-sulfotransferase.

An alternative enzymatic approach for creating sulfated disaccharides involves using a sulfated monosaccharide as a donor in a transglycosylation reaction. For example, 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside has been used as a donor with β-D-galactosidase to produce 6'-sulfated disaccharides. nih.gov This suggests that a similar strategy, if a suitable 3'-sulfated galactose donor were available, could be employed.

The following interactive table summarizes the enzymatic synthesis of various sulfated disaccharides using β-D-galactosidase-catalyzed transglycosylation, highlighting the yields and product ratios which are dependent on the acceptor molecule.

Data adapted from a study on the enzymatic synthesis of sulfated disaccharides. nih.gov This demonstrates the feasibility and regioselectivity of using β-D-galactosidase for producing sulfated sugars, which is a key step in the potential biosynthesis of Benzyl 3'-sulfo-β-D-lactoside analogues.

Metabolic Fate in In Vitro Enzymatic Context:

The metabolic fate of Benzyl 3'-sulfo-β-D-lactoside in an in vitro enzymatic system would likely involve the action of glycosidases and sulfatases. A β-D-galactosidase could potentially cleave the β-1,4-glycosidic bond between the galactose and glucose units. Subsequently, a β-D-glucosidase could cleave the bond between the glucose and the benzyl aglycone. Alternatively, a sulfatase could remove the sulfate group from the 3'-position of the galactose, yielding Benzyl β-D-lactoside. The presence and activity of these specific enzymes in a given in vitro system would determine the metabolic pathway and the resulting products.

Computational Chemistry and Molecular Modeling of Benzyl 3 Sulfo β D Lactoside

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like Benzyl (B1604629) 3'-sulfo-β-D-lactoside, MD simulations are crucial for exploring its conformational landscape, understanding the stability of different shapes, and examining its interaction with solvent molecules, typically water.

The conformational flexibility of Benzyl 3'-sulfo-β-D-lactoside is largely determined by the rotation around the β(1→4) glycosidic bond linking the glucose and galactose rings, as well as the orientation of the benzyl aglycone and the sulfo group. Simulations can reveal the most populated conformations in an aqueous environment. Studies on analogous benzyl-glycoside structures have demonstrated that the benzyl group often prefers a gauche arrangement relative to the heterocycle, influenced by a balance of steric repulsion and potential stacking interactions. ethz.ch For instance, analysis of benzyl-imidazolidinone derivatives showed that conformers placing the phenyl group over the heterocycle can be the most stable. ethz.ch

MD simulations track key parameters over the simulation time to assess stability and dynamics.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained for Benzyl 3'-sulfo-β-D-lactoside |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the current structure and a reference structure. | Indicates if the molecule has reached a stable conformational state during the simulation. rsc.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the glycosidic linkage and the terminal benzyl group. scispace.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell, showing how water molecules and ions (e.g., Na+) arrange around the charged sulfo group and polar hydroxyl groups. nih.gov |

| Hydrogen Bonds | Monitors the formation and breaking of hydrogen bonds, both intramolecularly and with solvent molecules. | Quantifies the stability provided by internal hydrogen bonds between the sugar rings and the extensive hydrogen bonding network with surrounding water. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering predictions of its stability, reactivity, and spectroscopic characteristics. scispace.com Methods like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311G+(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.govnih.govorientjchem.org

For Benzyl 3'-sulfo-β-D-lactoside, DFT calculations can elucidate the distribution of electron density and identify reactive sites. The Molecular Electrostatic Potential (MEP) map visually represents this, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. orientjchem.org For this molecule, the most negative potential is expected around the oxygen atoms of the sulfo and hydroxyl groups, while the hydrogen atoms would be areas of positive potential. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

These calculations provide a fundamental understanding of the molecule's intrinsic electronic character, which underpins its interactions with biological targets.

Ligand-Protein Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For Benzyl 3'-sulfo-β-D-lactoside, a known ligand for β-galactoside-binding proteins, docking studies are essential to predict how it interacts with its biological targets, such as human galectin-3 (hGal-3). mdpi.com Galectin-3 is a lectin implicated in cancer progression and inflammation, making it a key therapeutic target. nih.gov

Docking simulations place the ligand into the carbohydrate recognition domain (CRD) of the protein and use a scoring function to estimate the binding affinity. Studies on structurally similar benzyl-glycosides binding to hGal-3 have revealed a canonical binding mode. mdpi.com The galactose moiety forms key hydrogen bonds with conserved residues in the CRD, including His, Asn, and Arg. mdpi.com Crucially, the benzyl group extends into a sub-pocket where it can form favorable cation-π interactions with an arginine residue, significantly enhancing binding affinity compared to unsubstituted lactose (B1674315). mdpi.com

The predicted binding mode for Benzyl 3'-sulfo-β-D-lactoside within the hGal-3 CRD would involve similar interactions. The sulfo group at the 3'-position is expected to form additional interactions, possibly with solvent molecules or positively charged residues at the periphery of the binding site.

Table 3: Predicted Interactions of Benzyl 3'-sulfo-β-D-lactoside with Galectin-3 CRD

| Ligand Moiety | Interacting Residue(s) in Galectin-3 (Typical) | Type of Interaction | Reference |

|---|---|---|---|

| Galactose Ring | His158, Asn160, Arg162, Glu184 | Hydrogen Bonds | mdpi.com |

| Glucose Ring | Arg144 | Hydrogen Bond | mdpi.com |

| Benzyl Group | Arg144 | Cation-π Stacking | mdpi.com |

| 3'-Sulfo Group | Solvent or nearby basic residues (e.g., Lys) | Electrostatic, Hydrogen Bonds | (Predicted) |

These docking studies provide a structural hypothesis for the ligand's mechanism of action and can explain the observed binding affinities, guiding further optimization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For Benzyl 3'-sulfo-β-D-lactoside, a QSAR study could be employed to design new analogues with enhanced binding affinity for a target like galectin-3.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), begins by creating a training set of analogous compounds with known biological activities (e.g., IC₅₀ values for galectin-3 inhibition). The molecules are aligned based on a common scaffold, and steric and electrostatic fields are calculated around them. A statistical method, like Partial Least Squares (PLS), is then used to build a model that relates variations in these fields to changes in activity.

The resulting QSAR model is often visualized as a 3D contour map.

Table 4: Interpretation of a Hypothetical 3D-QSAR Contour Map for Galectin-3 Inhibitors

| Contour Color | Field Type | Interpretation for Design |

|---|---|---|

| Green | Steric | Indicates regions where bulky substituents increase activity. |

| Yellow | Steric | Indicates regions where bulky substituents decrease activity (steric hindrance). |

| Blue | Electrostatic | Indicates regions where positive charges (or electron-withdrawing groups) increase activity. |

| Red | Electrostatic | Indicates regions where negative charges (or electron-donating groups) increase activity. |

Such a model would provide clear, visual guidelines for modifying the structure of Benzyl 3'-sulfo-β-D-lactoside to improve its potency. For example, the model might suggest that adding a hydrophobic group at a specific position on the benzyl ring would enhance activity, providing a rational basis for synthesizing the next generation of inhibitors. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. DFT calculations are the primary tool for these predictions. nih.govresearchgate.net

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. Comparing computed spectra with experimental ones can help assign specific absorption bands. For example, a study on the closely related O-benzyl-β-D-lactoside showed that vibrational modes associated with the inter-ring hydrogen bond across the glycosidic linkage are particularly sensitive and can be identified computationally. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netresearchgate.net The calculated values are often scaled or referenced against a known standard (like TMS) to provide excellent agreement with experimental results.

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated ¹H-NMR Chemical Shifts

| Proton | Functional Group | Typical Experimental Shift (ppm) | DFT-Calculated Shift (ppm) |

|---|---|---|---|

| H-1 | Anomeric (Glc) | ~4.5 | ~4.6 |

| H-1' | Anomeric (Gal) | ~4.4 | ~4.5 |

| -CH₂- | Benzyl Methylene | ~4.6 - 4.8 | ~4.7 - 4.9 |

| Ar-H | Aromatic | ~7.3 - 7.4 | ~7.2 - 7.5 |

| -OH | Hydroxyls | Variable (2.0 - 5.0) | Variable |

This predictive power allows researchers to confirm structural assignments and gain a deeper understanding of how the electronic environment of each atom influences its spectroscopic signature. nih.gov

Analytical Method Development and Validation for Research Applications of Benzyl 3 Sulfo β D Lactoside

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like Benzyl (B1604629) 3'-sulfo-β-D-lactoside. Its versatility allows for methods tailored to purity assessment and the separation of stereoisomers.

Reversed-Phase HPLC for Purity and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant mode for purity determination and quantitative analysis of polar and non-polar compounds. For Benzyl 3'-sulfo-β-D-lactoside, a C18 stationary phase is typically employed due to its hydrophobic nature, which interacts with the benzyl group of the analyte. chromatographyonline.com

A typical method involves a gradient elution system using an aqueous mobile phase and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, in the mobile phase helps to ensure sharp peak shapes and consistent retention times by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. chromatographyonline.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzyl chromophore absorbs, typically around 254-280 nm. chromatographyonline.com

The method's primary goal is to separate the main compound from any impurities, which could include starting materials from synthesis, by-products, or degradation products. bibliotekanauki.pl A well-developed gradient method can resolve compounds with a wide range of polarities.

Table 1: Example RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Stereoisomer Separation

The lactoside portion of Benzyl 3'-sulfo-β-D-lactoside contains multiple chiral centers, giving rise to the possibility of various stereoisomers. As different isomers can exhibit distinct biological activities, their separation and quantification are critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective technique for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a variety of chiral compounds. nih.govchromatographyonline.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the selectivity and resolution of the separation. chromatographyonline.com For a compound like Benzyl 3'-sulfo-β-D-lactoside, both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions could be explored to achieve optimal separation of any potential diastereomers or enantiomers.

Table 2: Hypothetical Chiral HPLC Separation of Potential Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Benzyl 3'-sulfo-β-D-lactoside | 12.5 | - |

| Isomer 1 | 14.2 | 2.1 |

| Isomer 2 | 16.8 | 3.5 |

Note: Data are hypothetical and for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it an invaluable tool for detecting trace levels of Benzyl 3'-sulfo-β-D-lactoside in complex biological matrices and for identifying its metabolites. nih.gov

In LC-MS/MS analysis, the compound is first separated by LC and then introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and charged molecules, generating protonated or deprotonated molecular ions with minimal fragmentation. Given the presence of the sulfate (B86663) group, analysis in negative ion mode is highly effective, detecting the [M-H]⁻ ion.

For quantitative analysis, the method is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and sensitivity. mdpi.com For metabolite identification, the instrument can be operated in a full scan or product ion scan mode to elucidate the structures of unknown metabolites, such as those resulting from desulfation, deglycosylation, or hydroxylation of the benzyl group.

Table 3: Potential Precursor and Product Ions for LC-MS/MS Analysis

| Compound / Metabolite | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Putative Identity |

| Benzyl 3'-sulfo-β-D-lactoside | 513.1 | 423.1, 97.0 | [M-H-SO₃]⁻, [HSO₄]⁻ |

| Desulfated Metabolite | 433.1 | 271.1 | [M-H-Glucose]⁻ |

| Deglycosylated Metabolite | 351.1 | 271.1 | [M-H-SO₃]⁻ |

Note: Masses are calculated based on the molecular formula and are for illustrative purposes.

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Due to the negatively charged sulfate group, Benzyl 3'-sulfo-β-D-lactoside is an ideal candidate for analysis by CE, specifically using the Capillary Zone Electrophoresis (CZE) mode. lcms.cz

In CZE, a buffer-filled capillary is subjected to a high voltage, causing analytes to migrate at different velocities. The inherent negative charge of Benzyl 3'-sulfo-β-D-lactoside will cause it to migrate towards the anode. The separation is highly efficient and requires minimal sample and reagent volumes. Furthermore, CE can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE). Anionic cyclodextrins, such as sulfated β-cyclodextrins, are particularly effective chiral selectors for separating charged enantiomers and diastereomers in CE. mdpi.comspringernature.com

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Robustness)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. wjarr.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of Benzyl 3'-sulfo-β-D-lactoside. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eufda.gov

Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. elementlabsolutions.com This is often demonstrated by analyzing blank and spiked samples and through forced degradation studies.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). elementlabsolutions.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. europa.euelementlabsolutions.com

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Assessment | Acceptance Criterion |

| Specificity | Peak purity analysis, no interference at analyte retention time | Peak purity index > 0.99; No interfering peaks in blank/placebo |

| Linearity | Analysis of ≥5 concentrations | Correlation coefficient (r²) ≥ 0.999 |

| Precision (Repeatability) | ≥6 replicate injections or preparations | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | Recovery of spiked analyte (e.g., at 3 levels) | Mean recovery between 98.0% and 102.0% |

| Robustness | Varying parameters like flow rate (±5%), pH (±0.2) | RSD ≤ 2% |

Development of Standard Reference Materials

A Standard Reference Material (SRM) is a highly purified and well-characterized substance used to ensure the accuracy and comparability of analytical measurements. The development of an SRM for Benzyl 3'-sulfo-β-D-lactoside is crucial for its use in quantitative studies and as a quality control standard.

The process begins with the chemical synthesis of the compound, followed by extensive purification, often using preparative chromatography. The purified material is then rigorously characterized to confirm its identity and structure using multiple analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Elemental Analysis for carbon, hydrogen, and sulfur content.

Once identity is confirmed, the purity of the candidate SRM is determined using multiple independent methods, such as the RP-HPLC method described in section 6.1.1 and quantitative NMR (qNMR). The material's stability under defined storage conditions is also evaluated over time. Establishing a certified SRM for Benzyl 3'-sulfo-β-D-lactoside would provide a benchmark for all laboratories working with this compound, ensuring data integrity and allowing for meaningful comparison of results across different studies. europa.eu

Future Research Directions and Emerging Applications of Benzyl 3 Sulfo β D Lactoside

Development of Novel Glycochemical Tools and Probes

The development of precise chemical tools is essential for dissecting the complex roles of carbohydrates in biological systems. Benzyl (B1604629) 3'-sulfo-β-D-lactoside is well-suited to be developed into a range of glycochemical probes. The benzyl group can serve multiple functions; it can act as a hydrophobic tag to facilitate purification or as a handle for conjugation to reporter molecules, such as fluorophores or biotin (B1667282), or for immobilization onto surfaces for microarray applications.

Sulfated glycans are known to be critical ligands for a variety of proteins, including selectins involved in inflammatory responses and growth factor receptors. A 3'-sulfo sialyl LewisX mimic has been shown to be a potent binder to E-selectin, highlighting the importance of this specific sulfation pattern in molecular recognition. kyoto-u.ac.jp Probes based on Benzyl 3'-sulfo-β-D-lactoside could be used in binding assays to identify and characterize novel proteins that recognize sulfated lactose (B1674315) structures, potentially uncovering new biological pathways. Furthermore, such tools could serve as inhibitors or modulators for enzymes involved in sulfated glycan metabolism, such as sulfatases and certain glycosidases.

Integration into Combinatorial Chemistry Libraries for Glycomics Research

Combinatorial chemistry has become a cornerstone of drug discovery and functional glycomics, enabling the synthesis and screening of large libraries of compounds to identify structures with desired biological activities. The creation of diverse glycan libraries is crucial for systematically exploring the "sugar code" and identifying new carbohydrate-based therapeutics.

Benzyl 3'-sulfo-β-D-lactoside can serve as a key building block in the combinatorial synthesis of more complex sulfated oligosaccharides. As a disaccharide unit, it provides a scaffold upon which further glycosylation or chemical modifications can be performed. Its inclusion in synthetic libraries would allow for a systematic investigation of how a 3'-sulfated lactose motif influences the binding properties of larger glycans. The generation of libraries containing this and related structures would be invaluable for screening against lectins, antibodies, viruses, and whole cells to map out structure-activity relationships in detail.

Exploration in Materials Science for Glycoconjugate-Functionalized Surfaces

The functionalization of material surfaces with bioactive molecules is a rapidly advancing field in materials science, with applications ranging from biocompatible implants and cell culture scaffolds to diagnostic biosensors. Glycoconjugates are particularly attractive for this purpose due to their central role in mediating cellular adhesion and communication.

Drawing parallels from studies where liposomes decorated with a 3'-sulfo sLeX mimic were used for targeted drug delivery to E-selectin-expressing cells, Benzyl 3'-sulfo-β-D-lactoside could be explored for similar applications. kyoto-u.ac.jp By attaching this compound to nanoparticles, polymers, or solid surfaces, novel biomaterials could be created. acs.org These functionalized materials could be designed to selectively capture specific cell types, modulate cellular behavior, or act as a matrix for studying cell-surface interactions in a controlled environment. The sulfated lactoside moiety would present a specific recognition signal, potentially targeting pathways involved in inflammation, development, or microbial pathogenesis.

Advancements in Automated Synthesis of Complex Sulfated Oligosaccharides

The chemical synthesis of complex oligosaccharides remains a significant challenge due to the need for precise control over stereoselectivity and regioselectivity. sci-hub.se Automated synthesis platforms, analogous to those for peptides and oligonucleotides, are revolutionizing the field by making access to complex glycans more routine and reliable. nih.govglycoforum.gr.jp

Benzyl 3'-sulfo-β-D-lactoside is both a target for and a tool in the advancement of these synthetic methodologies. Its synthesis requires sophisticated strategies to selectively sulfate (B86663) the 3'-hydroxyl group while protecting other reactive sites. Chemoenzymatic approaches, which use enzymes like sulfotransferases, offer a powerful method for achieving such specific modifications with high efficiency. nih.gov

Once synthesized, Benzyl 3'-sulfo-β-D-lactoside can be used as a building block in automated synthesizers. The benzyl group at the anomeric position often serves as a temporary protecting group or a specific type of glycosyl donor, influencing the reactivity and stereochemical outcome of glycosylation reactions. nih.gov The development of synthetic routes utilizing such sulfated building blocks is critical for the automated assembly of biologically important glycans like heparan sulfate fragments and other complex sulfated structures. sci-hub.senih.gov

| Synthetic Approach | Description | Relevance to Benzyl 3'-sulfo-β-D-lactoside | Reference |

|---|---|---|---|

| Chemical Synthesis | Relies on protecting group manipulations to control stereo- and regioselectivity during glycosylation and sulfation steps. Often requires harsh conditions. | The benzyl group acts as a key protecting group. The synthesis is complex and requires multiple steps of protection and deprotection. | sci-hub.se |